1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride 1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17417897
InChI: InChI=1S/C14H21ClN2.ClH/c1-16-14(7-10-17-8-2-3-9-17)12-5-4-6-13(15)11-12;/h4-6,11,14,16H,2-3,7-10H2,1H3;1H
SMILES:
Molecular Formula: C14H22Cl2N2
Molecular Weight: 289.2 g/mol

1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride

CAS No.:

Cat. No.: VC17417897

Molecular Formula: C14H22Cl2N2

Molecular Weight: 289.2 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride -

Specification

Molecular Formula C14H22Cl2N2
Molecular Weight 289.2 g/mol
IUPAC Name 1-(3-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C14H21ClN2.ClH/c1-16-14(7-10-17-8-2-3-9-17)12-5-4-6-13(15)11-12;/h4-6,11,14,16H,2-3,7-10H2,1H3;1H
Standard InChI Key ZDPIBLRGYMSETA-UHFFFAOYSA-N
Canonical SMILES CNC(CCN1CCCC1)C2=CC(=CC=C2)Cl.Cl

Introduction

Chemical Properties and Structural Analysis

Molecular Formula and Weight

The compound’s molecular formula (C14H22Cl2N2\text{C}_{14}\text{H}_{22}\text{Cl}_2\text{N}_2) reflects its composition of 14 carbon, 22 hydrogen, 2 chlorine, and 2 nitrogen atoms. Its molecular weight of 289.2 g/mol places it within the range of small-molecule pharmaceuticals. The hydrochloride salt form enhances solubility in polar solvents, a critical property for in vitro assays.

Structural Features

Key structural components include:

  • A 3-chlorophenyl group, which influences electronic distribution and steric interactions.

  • A pyrrolidinyl group (C4H8N\text{C}_4\text{H}_8\text{N}) contributing to conformational flexibility and hydrogen-bonding potential.

  • A methylamine backbone that may participate in cation-π interactions with biological targets .

The compound’s stereochemistry remains unspecified in available literature, though its synthesis likely produces racemic mixtures unless chiral resolution is employed.

Table 1: Key Chemical Properties

PropertyValue/DescriptorSource
Molecular FormulaC14H22Cl2N2\text{C}_{14}\text{H}_{22}\text{Cl}_2\text{N}_2
Molecular Weight289.2 g/mol
IUPAC Name1-(3-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine hydrochloride
SMILES NotationCNC(CCN1CCCC1)C2=CC(=CC=C2)Cl.Cl
PubChem CID50999289

Synthesis and Preparation

The synthesis of 1-(3-chlorophenyl)-N-methyl-3-(pyrrolidin-1-yl)propan-1-amine hydrochloride involves three primary steps:

  • Condensation: 3-Chlorobenzaldehyde reacts with pyrrolidine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form a secondary amine intermediate.

  • Methylation: The intermediate undergoes N-methylation using methyl iodide or dimethyl sulfate under basic conditions.

  • Salt Formation: The tertiary amine is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability.

Yield optimization typically requires careful control of reaction temperature (40–60°C) and solvent selection (e.g., methanol or ethanol). Chromatographic purification is employed to isolate the final product, though industrial-scale processes may use recrystallization.

Comparison with Structural Analogs

The position of the chlorine substituent profoundly affects physicochemical and biological properties:

Table 2: Isomer Comparison

Property2-Chloro Isomer3-Chloro Isomer4-Chloro Isomer
Chlorine PositionOrthoMetaPara
LogP (Predicted)2.83.13.0
Antimicrobial MICNot reportedNot reported3.12–12.5 µg/mL
Receptor Affinityσ-1 (Ki: 85 nM)UndeterminedUndetermined

The meta-chloro substitution in the target compound may reduce steric hindrance compared to the ortho isomer, potentially enhancing membrane permeability.

Applications in Scientific Research

Drug Discovery

This compound serves as a scaffold for developing:

  • Antipsychotics: Pyrrolidine moieties are common in D2 receptor antagonists.

  • Antibiotics: Structural similarities to quinolones suggest potential DNA gyrase inhibition.

Chemical Probes

Its fluorescent derivatives could track neurotransmitter uptake in neuronal assays, leveraging the chlorophenyl group’s UV absorbance (λmax ≈ 265 nm).

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